molecular formula C8H9NO2 B042127 Ethyl isonicotinate CAS No. 1570-45-2

Ethyl isonicotinate

Cat. No. B042127
CAS RN: 1570-45-2
M. Wt: 151.16 g/mol
InChI Key: MCRPKBUFXAKDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ethyl isonicotinate can be achieved under exceptionally mild conditions, such as room temperature without the need for a catalyst or solvent. For instance, this compound reacts with tertiary cyanoacetylenic alcohols to afford novel polycondensed heterocyclic systems, indicating a regio- and stereospecific tandem cyclization process (Trofimov et al., 2012). Another synthesis approach involves using isonicotinic acid and anhydrous ethanol, catalyzed by p-toluenesulfonic acid supported on activated carbon under microwave irradiation, achieving a high yield of 97.18% (Jiang Hua-jiang, 2009).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been a subject of interest in the formation of coordination polymers. For instance, direct reactions between CuI and this compound (EtIN) lead to coordination polymers with EtIN as terminal ligands, showing significant photoluminescence differences and moderate room temperature conductivities (Hassanein et al., 2015).

Chemical Reactions and Properties

This compound participates in various chemical reactions, forming complex structures with metals and acting as a precursor for further chemical transformations. For example, it forms 1:2 polymeric complexes of copper(II) azide, indicating its versatility in coordinating with metals and contributing to the structural diversity of metal-organic frameworks (Goher & Mautner, 1999).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their luminescence and electrical conductivity, are influenced by their supramolecular architecture. This is evident in the coordination polymers formed with CuI, where the differences in supramolecular architecture affect their physical properties, showcasing the material's potential in various applications (Hassanein et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with hydrazine hydrate in non-aqueous medium to produce isoniazid, highlight its utility in pharmaceutical synthesis. This reactivity showcases its potential as a versatile building block in the synthesis of medically important compounds (Yadav et al., 2005).

Scientific Research Applications

  • Pest Management in Agriculture:

    • Ethyl isonicotinate, along with mthis compound and ethyl nicotinate, significantly increases the number of thrips captured in traps in an onion crop, suggesting their effectiveness for thrips management (Davidson, Butler, & Teulon, 2009).
    • Mthis compound demonstrates potential in thrips management strategies including mass trapping, lure and kill, and as a behavioral synergist with insecticides in various indoor and outdoor crops (Teulon et al., 2011).
    • It effectively captures 12 thrips species, including virus vectors, and can be used as a lure and behavioral synergist in thrips management strategies in both indoor and outdoor crops (Teulon et al., 2017).
  • Chemistry and Organic Synthesis:

    • This compound reacts with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems with regio- and stereospecific cyclization (Trofimov et al., 2012).
    • Direct anodic monofluorination of this compound yields 2-fluoroisonicotinate, indicating potential for improved yield and conversion in organic synthesis (Konno, Shimojo, & Fuchigami, 1998).
  • Material Science and Coordination Chemistry:

    • Copper(I) cyanide and this compound form a 3D-supramolecular coordination polymer with visible emission peaks, indicating potential in material science applications (Etaiw & El-bendary, 2010).
    • Copper(II) azide complexes with ethyl and methyl isonicotinates show promise for the synthesis of new compounds with diverse properties (Goher & Mautner, 1999).
  • Environmental and Health Studies:

    • Ethyl carbamate, related to this compound, is found in alcoholic beverages and has been identified as carcinogenic, with a higher risk for liver cancer in men than in women (Baan et al., 2007).

Mechanism of Action

Target of Action

Ethyl isonicotinate is a derivative of isonicotinic acid, which is a key component in the synthesis of isoniazid . Isoniazid is a prodrug that is activated by the catalase-peroxidase (KatG) enzyme . The activated isoniazid inhibits the enoyl acyl-carrier-protein reductase (InhA) enzyme, which is involved in the biosynthesis of fatty acids of mycobacteria . Therefore, it can be inferred that this compound may have similar targets.

Mode of Action

It is known that isoniazid, a related compound, is activated by the katg enzyme to form reactive species . These reactive species bind to the InhA enzyme, inhibiting the synthesis of lipids and DNA, leading to the prevention of cell wall synthesis and development . This compound may have a similar mode of action.

Biochemical Pathways

Isoniazid, a related compound, is known to affect the lipid and dna synthesis pathways in mycobacteria by inhibiting the inha enzyme . This results in the prevention of cell wall synthesis and development .

Pharmacokinetics

It is known that isoniazid, a related compound, is metabolized by the amidase enzyme into isonicotinic acid and hydrazine . This compound may have similar ADME properties.

Result of Action

Isoniazid, a related compound, is known to prevent the synthesis of lipids and dna in mycobacteria, leading to the prevention of cell wall synthesis and development . This compound may have similar effects.

Action Environment

Environmental factors such as temperature and air flow can influence the release rates of this compound These factors can potentially affect the compound’s action, efficacy, and stability

Safety and Hazards

Ethyl isonicotinate should be handled with care. It is recommended to ensure adequate ventilation, wear personal protective equipment/face protection, and avoid getting it in eyes, on skin, or on clothing . It should be kept away from heat/sparks/open flames/hot surfaces .

Future Directions

Ethyl isonicotinate is a significant target in the fields of medicine, pharmaceuticals, and material chemistry . Its use in the synthesis of various pharmaceutical and biologically active compounds suggests that it will continue to be an important compound in these fields .

properties

IUPAC Name

ethyl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRPKBUFXAKDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061789
Record name 4-Pyridinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1570-45-2
Record name Ethyl isonicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1570-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isonicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001570452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL ISONICOTINATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinecarboxylic acid, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridinecarboxylic acid, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ISONICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONG7XTI4BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl isonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl isonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl isonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl isonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl isonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl isonicotinate

Q & A

Q1: How does ethyl isonicotinate function as a thrips lure?

A1: While the exact mechanism remains unclear, this compound acts as a potent attractant for several thrips species, including onion thrips ( Thrips tabaci) [, , , , , ] and New Zealand flower thrips ( Thrips obscuratus) [, , , , ]. This attraction is likely due to olfactory cues perceived by the thrips, although the specific receptors and signaling pathways involved are yet to be elucidated.

Q2: Are there differences in the attractiveness of this compound and ethyl nicotinate to different thrips species?

A2: Yes, research suggests that this compound is particularly effective in attracting onion thrips [, , , , ], while ethyl nicotinate demonstrates greater efficacy for New Zealand flower thrips [, , ]. This difference highlights species-specific responses to these lures, suggesting variations in olfactory receptor sensitivities or preferences.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q4: What spectroscopic data is available for this compound?

A4: this compound has been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy [, , , , ], Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR) [, ], and Mass Spectrometry (MS) [, ]. These techniques provide insights into the compound's functional groups, structure, and fragmentation patterns.

Q5: How does the incorporation of this compound as a ligand affect the properties of copper(I) iodide coordination polymers?

A5: this compound acts as a terminal ligand in copper(I) iodide coordination polymers, influencing their supramolecular architecture []. This interaction modifies the distances and angles within the copper(I) iodide double chains, impacting the material's physical properties such as luminescence and electrical conductivity.

Q6: Can the size of nanostructures formed by copper(I) iodide and this compound be controlled?

A6: Research demonstrates that manipulating reaction conditions, such as solvent, reactant concentration, and energy input, enables control over the size of nanostructures (fibers and ribbons) formed by copper(I) iodide and this compound []. This control over morphology is crucial for tailoring material properties for specific applications.

Q7: Can this compound be employed in catalytic applications?

A7: Yes, a recent study demonstrated the use of this compound as an organocatalyst in the decarboxylative borylation of cyclopropane N-hydroxyphthalimide esters []. This reaction, typically requiring metal catalysts, highlights the potential of this compound as a cost-effective and readily available alternative for specific organic transformations.

Q8: Have there been any computational studies investigating the properties or reactivity of this compound?

A8: Density Functional Theory (DFT) calculations have been employed to study the electronic structure and properties of this compound-containing compounds, specifically ruthenium(II) complexes [, , ]. These calculations provide valuable insights into molecular orbitals, electronic transitions, and hyperpolarizabilities, aiding in understanding the compound's behavior in different chemical environments.

Q9: How does the position of the ester group on the pyridine ring influence thrips attraction?

A9: Studies comparing this compound (4-pyridyl ester) with ethyl nicotinate (3-pyridyl ester) reveal a distinct preference for this compound by onion thrips, whereas New Zealand flower thrips show a stronger attraction to ethyl nicotinate [, ]. This observation underscores the importance of the ester group's position on the pyridine ring for specific thrips species recognition and attraction.

Q10: Does altering the length of the alkyl chain in the ester group affect the compound's activity as a thrips lure?

A10: While not extensively studied for this compound specifically, research on related 4-pyridyl carbonyl compounds suggests that increasing the alkyl chain length generally leads to decreased attractant activity for thrips []. Further investigations are needed to confirm this trend for this compound analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.